Isodillapiole
Overview
Description
Preparation Methods
Isodillapiole is typically synthesized through the isomerization of dillapiole. The process involves the use of simple organic reactions such as catalytic reduction and isomerization . Dillapiole and safrole are isolated and purified using column chromatography. The semisynthetic analogues, including this compound, are obtained by using these organic reactions and are further purified by column chromatography .
Chemical Reactions Analysis
Isodillapiole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Catalytic reduction is used in its synthesis from dillapiole.
Substitution: Various substitution reactions can be performed on this compound to modify its structure and properties.
Common reagents used in these reactions include catalysts for reduction and oxidizing agents for oxidation reactions. The major products formed from these reactions include dihydrodillapiole and other derivatives .
Scientific Research Applications
Isodillapiole has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: This compound and its derivatives have shown anti-inflammatory and antileishmanial activities
Industry: It is used in the development of new insecticides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of isodillapiole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of insecticide resistance genes in Aedes aegypti, which suggests its potential as a biopesticide . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit certain inflammatory pathways .
Comparison with Similar Compounds
Isodillapiole is similar to other phenylpropanoids such as dillapiole and safrole. it has unique properties that make it distinct:
Dillapiole: The parent compound from which this compound is derived.
Safrole: Another phenylpropanoid with similar properties but different structural features.
These compounds share some common biological activities, but this compound’s unique structure provides it with distinct advantages in certain applications, such as its potential use as a biopesticide .
Properties
IUPAC Name |
4,5-dimethoxy-6-prop-1-enyl-1,3-benzodioxole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZKYGAFWDLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1OC)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240046 | |
Record name | 4,5-Dimethoxy-6-(1-propen-1-yl)-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23731-63-7 | |
Record name | 4,5-Dimethoxy-6-(1-propen-1-yl)-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23731-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxy-6-(1-propen-1-yl)-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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